

Indinavir Sulfate: An In-depth Technical Guide on Chemical Properties and Stability

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Compound of Interest

Compound Name: *Indinavir Sulfate*

Cat. No.: *B1671877*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir Sulfate, a potent inhibitor of the human immunodeficiency virus (HIV) protease, plays a crucial role in antiretroviral therapy. An understanding of its chemical properties and stability profile is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core chemical characteristics of **Indinavir Sulfate** and its behavior under various stress conditions, offering valuable insights for researchers and drug development professionals.

Chemical Properties of Indinavir Sulfate

Indinavir Sulfate is a white to off-white, hygroscopic, crystalline powder.^[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling and formulation.

Property	Value	Reference
IUPAC Name	(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid	[2][3]
Chemical Formula	C ₃₆ H ₄₇ N ₅ O ₄ · H ₂ SO ₄	[1][4]
Molecular Weight	711.88 g/mol	[1]
Melting Point	150-153 °C (with decomposition)	[2][5]
Appearance	White to off-white, hygroscopic, crystalline powder	[1]
Solubility	Very soluble in water and methanol. Soluble in DMSO. Insoluble in ethanol.	[1][5][6][7]
pKa (Strongest Acidic)	13.01	[3][8]
pKa (Strongest Basic)	6.76	[3][8]

Stability Profile of Indinavir Sulfate

The stability of **Indinavir Sulfate** is a critical attribute that influences its shelf-life and the integrity of its dosage forms. The drug substance is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and exposure to heat. It is, however, relatively stable under photolytic stress.

Stress Condition	Stability	Observations	Reference
Acidic Hydrolysis	Labile	Significant degradation occurs.	[9][10]
Basic Hydrolysis	Labile	Significant degradation occurs.	[9][10]
Neutral Hydrolysis	Labile	Degradation is observed.	[9]
Oxidation	Labile	Degrades in the presence of oxidizing agents.	[9][10]
Thermal Stress	Labile	Stable up to 100 °C, with slight degradation at 125 °C and complete degradation around 150 °C.	[11]
Photostability	Stable	No significant degradation observed under photolytic stress.	[9]
Humidity	Sensitive	Hygroscopic. High relative humidity can induce conversion to a different pseudo-polymorphic form.	[1][12]

Degradation Pathways

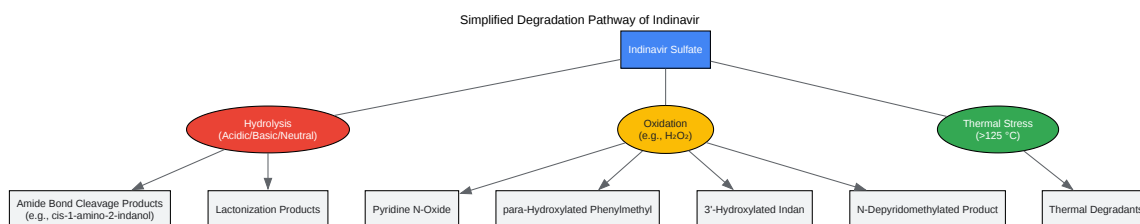
Indinavir Sulfate degrades primarily through hydrolysis and oxidation. The main degradation pathways involve the cleavage of the amide bond and modifications to the pyridine and piperazine rings.

Hydrolytic Degradation

Under aqueous conditions, particularly at acidic and basic pH, **Indinavir Sulfate** is susceptible to hydrolysis. A key hydrolytic degradation pathway is the cleavage of the amide bond, which can lead to the formation of (1S,2R)-(+)-cis-1-amino-2-indanol.[1][13] Another identified hydrolytic process is lactonization, influenced by the cis-aminoindanol leaving group.[2]

Oxidative Degradation

Oxidative stress leads to the formation of several degradation products. The primary sites of oxidation are the pyridine nitrogen, leading to N-oxidation, and the phenylmethyl group, resulting in para-hydroxylation.[2] Other oxidative metabolic pathways include 3'-hydroxylation of the indan moiety and N-depyridomethylation.[2] In vitro studies have indicated that the cytochrome P450 isoenzyme CYP3A4 is the major enzyme involved in these oxidative transformations.[2]



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A simplified overview of the major degradation pathways for **Indinavir Sulfate**.

Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable assessment of the chemical properties and stability of **Indinavir Sulfate**. The following are representative protocols for key experiments.

Solubility Determination

Objective: To determine the solubility of **Indinavir Sulfate** in various solvents.

Methodology:

- Apparatus: Isothermal shaker, analytical balance, centrifuge, HPLC-UV system.
- Procedure: a. An excess amount of **Indinavir Sulfate** is added to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed container. b. The suspension is agitated in an isothermal shaker at a controlled temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). c. The suspension is then centrifuged to separate the undissolved solid. d. An aliquot of the supernatant is carefully removed, diluted with an appropriate solvent, and analyzed by a validated HPLC-UV method to determine the concentration of dissolved **Indinavir Sulfate**. e. The experiment is performed in triplicate for each solvent.

Forced Degradation Studies (as per ICH Q1A(R2) Guidelines)

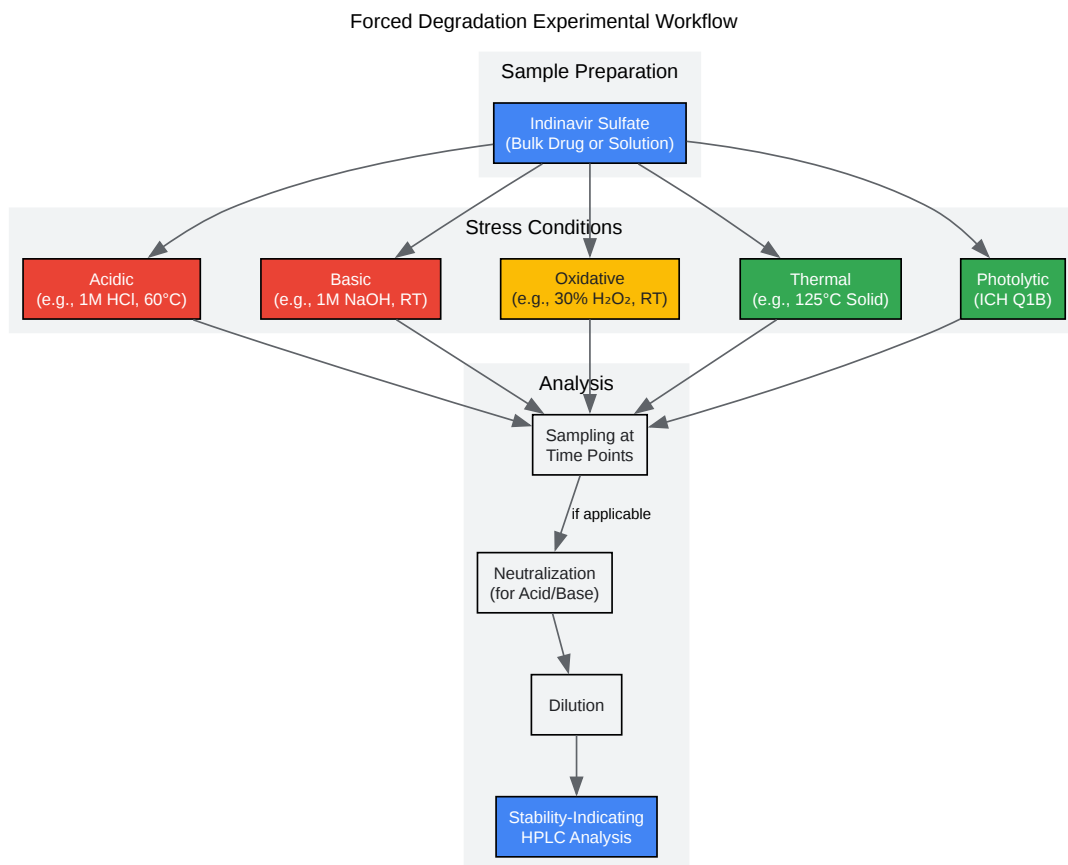
Objective: To investigate the intrinsic stability of **Indinavir Sulfate** under various stress conditions and identify potential degradation products.

1. Acidic Hydrolysis: a. Reagent: 1 M Hydrochloric Acid (HCl). b. Procedure: Dissolve a known amount of **Indinavir Sulfate** in 1 M HCl to a final concentration of approximately 1 mg/mL. The solution is then heated at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Samples are withdrawn at each time point, neutralized with 1 M Sodium Hydroxide (NaOH), diluted with mobile phase, and analyzed by a stability-indicating HPLC method.
2. Basic Hydrolysis: a. Reagent: 1 M Sodium Hydroxide (NaOH). b. Procedure: Dissolve a known amount of **Indinavir Sulfate** in 1 M NaOH to a final concentration of approximately 1 mg/mL. The solution is maintained at room temperature for a specified period (e.g., 30, 60, 120 minutes). Samples are withdrawn, neutralized with 1 M HCl, diluted, and analyzed.

3. Oxidative Degradation: a. Reagent: 30% Hydrogen Peroxide (H_2O_2). b. Procedure: Dissolve **Indinavir Sulfate** in a suitable solvent and add 30% H_2O_2 . The mixture is kept at room temperature for a defined duration (e.g., 24 hours), protected from light. Samples are withdrawn, diluted, and analyzed.

4. Thermal Degradation: a. Procedure (Solid State): A thin layer of **Indinavir Sulfate** powder is placed in a petri dish and exposed to a high temperature (e.g., 125 °C) in a calibrated oven for a set time. b. Procedure (Solution): A solution of **Indinavir Sulfate** (approx. 1 mg/mL) is heated at a specified temperature (e.g., 70 °C) for a defined period. Samples are then cooled, diluted, and analyzed.

5. Photostability Testing (as per ICH Q1B Guidelines): a. Apparatus: A photostability chamber equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. b. Procedure: A sample of solid **Indinavir Sulfate** is spread in a thin layer in a suitable transparent container. A control sample is wrapped in aluminum foil to protect it from light. Both samples are placed in the photostability chamber and exposed for the required duration. After exposure, the samples are analyzed for any changes in physical appearance and for the formation of degradation products by HPLC.



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